TRPV1 Antagonist Potency Profile
8-Amino-5,7-dichloronaphthalen-2-OL demonstrates potent antagonistic activity at the vanilloid receptor 1 (VR1/TRPV1) with a binding affinity (Ki) of 0.200 nM in rat VR1 assays [1]. This sub-nanomolar potency positions the compound as a high-affinity TRPV1 ligand, with activity comparable to or exceeding that of reference TRPV1 antagonists such as BCTC (IC50 = 35 nM for capsaicin-induced activation, 6 nM for acid-induced activation) [2] and other structurally characterized naphthalene-derived TRPV1 modulators [3].
| Evidence Dimension | TRPV1 Antagonist Binding Affinity |
|---|---|
| Target Compound Data | Ki = 0.200 nM |
| Comparator Or Baseline | BCTC (reference TRPV1 antagonist): IC50 = 35 nM (capsaicin-induced), 6 nM (acid-induced); AMG 517 (clinical TRPV1 antagonist): Ki = 0.76 nM |
| Quantified Difference | ~175-fold lower Ki vs BCTC capsaicin IC50; ~30-fold lower Ki vs BCTC acid IC50; ~3.8-fold lower Ki vs AMG 517 |
| Conditions | Rat vanilloid receptor 1 (VR1/TRPV1) binding assay using [3H]RTX in dorsal root ganglion membranes |
Why This Matters
Sub-nanomolar TRPV1 affinity enables use of lower compound concentrations in functional assays, reducing off-target risk and improving signal-to-noise ratios in pain pathway investigations.
- [1] BindingDB BDBM176554; US Patent 9120756. Ki = 0.200 nM against rat VR1/TRPV1. View Source
- [2] Valenzano KJ et al. J Pharmacol Exp Ther. 2003;306(1):377-386. BCTC TRPV1 antagonist IC50 values. View Source
- [3] Gavva NR et al. J Pharmacol Exp Ther. 2007;323(1):128-137. AMG 517 TRPV1 antagonist characterization. View Source
